(2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

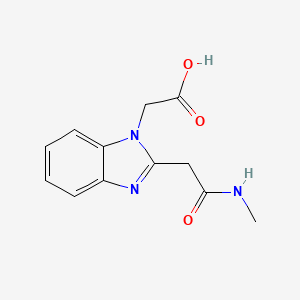

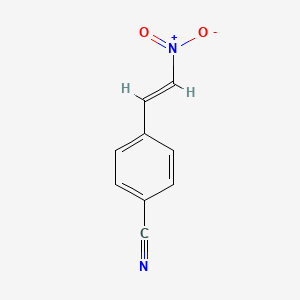

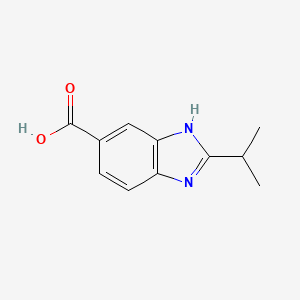

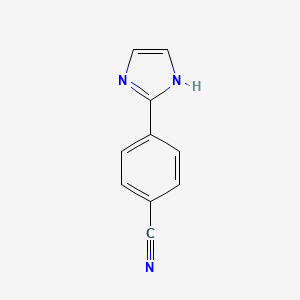

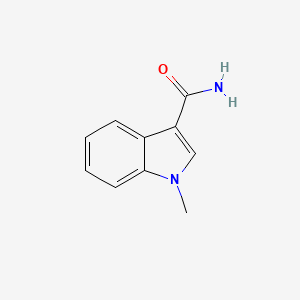

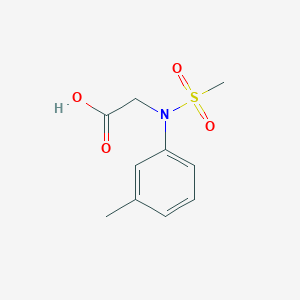

Molecular Structure Analysis

The molecular structure of “(2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid” is represented by the InChI code:1S/C12H13N3O3/c1-13-11(16)6-10-14-8-4-2-3-5-9(8)15(10)7-12(17)18/h2-5H,6-7H2,1H3,(H,13,16)(H,17,18) . The molecular weight is 247.25 . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 247.25 . The compound should be stored at a temperature between 28°C .Scientific Research Applications

DNA Binding and Fluorescent Staining

One of the well-known applications of benzimidazole derivatives is their strong affinity for binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. Hoechst 33258, a benzimidazole derivative, is extensively used as a fluorescent DNA stain due to its ability to enter cells readily and bind to DNA, making it invaluable in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Radioprotectors and Topoisomerase Inhibitors

The bis-benzimidazole family, including compounds like Hoechst 33258, are also explored for their use as radioprotectors and inhibitors of topoisomerases. This opens up potential avenues for drug design, particularly in cancer therapy, where DNA damage from radiation is a common treatment method (Issar & Kakkar, 2013).

Chemical Diversity and Drug Design

Benzimidazole derivatives exhibit a fascinating variability in chemistry and properties, making them a fertile ground for the development of new compounds with potential biological and electrochemical activities. Their diverse pharmacological functions include antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities (Boča, Jameson, & Linert, 2011). This diversity is crucial for the rational design of drugs, offering a platform for creating novel therapeutic agents with improved efficacy and reduced toxicity.

Mannich Bases of Benzimidazole Derivatives

Mannich bases of benzimidazole derivatives play a significant role in medicine, showcasing a wide array of medicinal applications including antibacterial, anthelmintic, antifungal, anti-inflammatory, and anticonvulsant properties. The versatility in their chemical composition provides a high degree of variety, beneficial for discovering new therapeutic agents (Vasuki et al., 2021).

Synthetic Approaches for Benzimidazoles

Research on synthetic methods for benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines highlights the ongoing development of benzimidazole-based compounds for various biological applications. These synthetic utilities demonstrate the adaptability of benzimidazole chemistry in generating compounds with significant biological relevance (Ibrahim, 2011).

Mechanism of Action

Target of Action

The primary target of (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid is Heat Shock Factor-1 (HSF-1) . HSF-1 is a transcription factor that plays a crucial role in the cellular response to stress, including heat shock and oxidative stress .

Mode of Action

This interaction likely influences the transcriptional activity of HSF-1, leading to changes in the expression of stress response genes .

Biochemical Pathways

The compound’s interaction with HSF-1 suggests that it may affect the stress response pathway . This pathway is responsible for the upregulation of heat shock proteins, which help maintain protein homeostasis under conditions of stress .

Result of Action

The interaction of this compound with HSF-1 can lead to changes in the cellular stress response. This may result in altered expression of heat shock proteins and other stress response genes .

Properties

IUPAC Name |

2-[2-[2-(methylamino)-2-oxoethyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-13-11(16)6-10-14-8-4-2-3-5-9(8)15(10)7-12(17)18/h2-5H,6-7H2,1H3,(H,13,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCDZYNEICKHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357682 |

Source

|

| Record name | (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-05-7 |

Source

|

| Record name | 2-[2-(Methylamino)-2-oxoethyl]-1H-benzimidazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylcarbamoylmethyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)